7-Cyano-3-iodo-5-azaindole
Overview
Description
7-Cyano-3-iodo-5-azaindole is a chemical compound with the molecular formula C8H4IN3. It belongs to the class of azaindoles, which are heterocyclic compounds containing a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-3-iodo-5-azaindole typically involves the functionalization of the 7-azaindole core. One common method is through the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids as starting materials . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Cyano-3-iodo-5-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like DMF, THF, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a boronic acid can yield a biaryl product, while substitution reactions can introduce various functional groups onto the azaindole core .
Scientific Research Applications
7-Cyano-3-iodo-5-azaindole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of biological pathways and molecular targets due to its ability to interact with proteins and enzymes.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular processes.
Industrial Applications: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Cyano-3-iodo-5-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: The parent compound of 7-Cyano-3-iodo-5-azaindole, which lacks the cyano and iodo substituents.
3-Iodo-5-azaindole: Similar to this compound but without the cyano group.
7-Cyano-5-azaindole: Similar but lacks the iodine atom.
Uniqueness
This compound is unique due to the presence of both cyano and iodo substituents, which confer distinct chemical reactivity and biological activity. The cyano group enhances the compound’s ability to participate in nucleophilic addition reactions, while the iodine atom facilitates cross-coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-4-12-8-5(1-10)2-11-3-6(7)8/h2-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKZMQPTYBYTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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